

# Volazocine: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Whitepaper on a Benzomorphan Opioid Analgesic

### Introduction

**Volazocine** is a synthetic opioid analgesic belonging to the benzomorphan class of compounds.[1][2] It is chemically identified as 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine.[2][3] Despite its synthesis and initial investigation as a potential analgesic, **volazocine** was never commercially marketed.[3] As a research chemical, it serves as an interesting scaffold for the development of novel opioid receptor modulators and as a tool for studying the structure-activity relationships (SAR) within the benzomorphan series.

This technical guide provides a comprehensive overview of **volazocine**, including its chemical properties, synthesis, and known pharmacological data. Due to the limited publicly available in vitro data for **volazocine**, this guide also presents detailed, standardized experimental protocols for its full pharmacological characterization, enabling researchers to conduct their own evaluations.

# **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **volazocine** is presented in Table 1.



| Property          | Value                                                                                           | Source |  |
|-------------------|-------------------------------------------------------------------------------------------------|--------|--|
| IUPAC Name        | 3-(Cyclopropylmethyl)-6,11-<br>dimethyl-1,2,3,4,5,6-<br>hexahydro-2,6-methano-3-<br>benzazocine | [3]    |  |
| Synonyms          | WIN 23,200                                                                                      | [2]    |  |
| CAS Number        | 15686-68-7                                                                                      | [3][4] |  |
| Molecular Formula | C18H25N                                                                                         | [3][4] |  |
| Molecular Weight  | 255.40 g/mol                                                                                    | [4]    |  |
| Appearance        | Not specified                                                                                   |        |  |
| Boiling Point     | 348°C at 760 mmHg                                                                               | [2]    |  |
| Flash Point       | 148.6°C                                                                                         | [2]    |  |

# **Synthesis**

The synthesis of **volazocine** was first reported by N. F. Albertson in U.S. Patent 3,382,249 (1968).[3] The following is a generalized representation of the synthetic pathway typically employed for benzomorphan derivatives, which would be applicable to **volazocine**.

## **General Synthetic Workflow**

The synthesis of benzomorphan scaffolds like **volazocine** generally involves a multi-step process starting from readily available precursors. The key steps often include the formation of a tetralone intermediate, followed by a series of reactions to construct the characteristic bridged ring system.



Click to download full resolution via product page

A generalized workflow for the synthesis of **volazocine**.



## **Detailed Experimental Protocol (Hypothetical)**

The following protocol is a representative, detailed procedure for the synthesis of **volazocine** based on established methods for related benzomorphan compounds.

#### Step 1: Synthesis of a Tetralone Intermediate

 A substituted naphthalene is subjected to a Birch reduction followed by acidic workup to yield the corresponding tetralone.

#### Step 2: Grignard Reaction

• The tetralone is reacted with a suitable Grignard reagent (e.g., methylmagnesium bromide) to introduce the C11-methyl group.

#### Step 3: Cyclization

 The resulting tertiary alcohol undergoes an acid-catalyzed cyclization to form the 2,6methano-3-benzazocine ring system.

#### Step 4: N-Demethylation (if necessary)

• If the nitrogen is methylated, it is demethylated using a reagent such as cyanogen bromide (von Braun reaction) or a chloroformate ester.

#### Step 5: N-Alkylation with Cyclopropylmethyl Halide

 The secondary amine is alkylated with cyclopropylmethyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield volazocine.

Purification: The final product is purified by column chromatography or recrystallization.

# **Pharmacological Profile**

Publicly available pharmacological data for **volazocine** is limited. The primary source of in vivo data comes from a 1980 study by Wentland et al., which used **volazocine** as a starting material for the synthesis of its 8-amino derivative.



## In Vivo Analgesic and Antagonist Activity

The known in vivo activities of volazocine are summarized in Table 2.

| Assay                                  | Species | Route | ED50<br>(mg/kg) | Activity   | Source |
|----------------------------------------|---------|-------|-----------------|------------|--------|
| Mouse Hot<br>Plate                     | Mouse   | S.C.  | 1.8 (1.1-2.9)   | Analgesic  | [5]    |
| Mouse Tail-<br>Flick                   | Mouse   | S.C.  | 0.9 (0.5-1.6)   | Analgesic  | [5]    |
| Morphine<br>Antagonism<br>(Tail-Flick) | Mouse   | S.C.  | 1.4 (0.8-2.5)   | Antagonist | [5]    |

These findings suggest that **volazocine** possesses both opioid agonist (analgesic) and antagonist properties, a profile characteristic of mixed agonist-antagonist opioids.

## **Opioid Receptor Signaling Pathways**

Opioid receptors are G protein-coupled receptors (GPCRs) that primarily signal through the  $G\alpha i/o$  pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. They can also signal through the  $\beta$ -arrestin pathway, which is associated with receptor desensitization and internalization, as well as some of the adverse effects of opioids.





Click to download full resolution via product page

Simplified diagram of opioid receptor signaling pathways.



# Experimental Protocols for Pharmacological Characterization

To facilitate further research on **volazocine**, this section provides detailed protocols for its in vitro pharmacological characterization.

## **Radioligand Binding Assays**

These assays are used to determine the binding affinity (Ki) of **volazocine** for the  $\mu$  (mu),  $\delta$  (delta), and  $\kappa$  (kappa) opioid receptors.

#### 5.1.1 Materials

- Receptor Source: Commercially available cell membranes expressing human recombinant μ, δ, or κ opioid receptors.
- Radioligands:
  - [3H]-DAMGO (for μ receptors)
  - [3H]-Naltrindole (for δ receptors)
  - [3H]-U69,593 (for κ receptors)
- Non-specific Binding Control: Naloxone (10 μΜ)
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Test Compound: Volazocine dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared in assay buffer.

#### 5.1.2 Assay Workflow





Click to download full resolution via product page

A typical workflow for a radioligand binding assay.

#### 5.1.3 Procedure

- In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of volazocine.
- For total binding wells, add assay buffer instead of volazocine.
- For non-specific binding wells, add 10 μM naloxone.
- Incubate the plate with gentle agitation.
- Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.



- · Wash the filters with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding and determine the IC₅₀ value of volazocine. Convert the IC₅₀
  to a Ki value using the Cheng-Prusoff equation.

## [35S]GTPyS Binding Assay

This functional assay measures the ability of **volazocine** to activate G proteins coupled to the opioid receptors.

#### 5.2.1 Materials

- Receptor Source: Cell membranes expressing the opioid receptor of interest.
- Radioligand: [35S]GTPyS
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4
- GDP: 10 μM
- Test Compound: Volazocine
- Reference Agonist: DAMGO (for μ), DPDPE (for δ), or U50,488 (for κ)

#### 5.2.2 Procedure

- Pre-incubate cell membranes with volazocine or the reference agonist in the assay buffer containing GDP.
- Initiate the reaction by adding [35S]GTPyS.
- Incubate for a defined period at 30°C.
- Terminate the reaction by rapid filtration.
- Quantify the amount of [35S]GTPyS bound to the membranes by scintillation counting.



 Analyze the data to determine the EC<sub>50</sub> and Emax values for volazocine relative to the reference agonist.

## **cAMP Inhibition Assay**

This assay measures the functional consequence of Gai/o-coupled receptor activation by quantifying the inhibition of adenylyl cyclase activity.

#### 5.3.1 Materials

- Cells: A cell line stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
- Forskolin: To stimulate adenylyl cyclase.
- IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.
- cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen)
- Test Compound: Volazocine

#### 5.3.2 Procedure

- Plate the cells in a suitable microplate and allow them to adhere.
- Pre-treat the cells with varying concentrations of volazocine.
- Stimulate the cells with forskolin (in the presence of IBMX) to induce cAMP production.
- Incubate for a specified time.
- Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
- Determine the IC<sub>50</sub> of volazocine for the inhibition of forskolin-stimulated cAMP accumulation.

# **Structure-Activity Relationships**



The pharmacological profile of benzomorphan derivatives is highly dependent on the nature of the substituent on the nitrogen atom and modifications to the aromatic ring. The N-cyclopropylmethyl group, as seen in **volazocine**, is often associated with mixed agonist-antagonist or partial agonist activity at opioid receptors. The lack of a phenolic hydroxyl group at the 8-position of the benzomorphan nucleus in **volazocine** is noteworthy, as this group is often crucial for high-affinity binding to opioid receptors in other opioid classes. However, in the benzomorphan series, potent activity can be retained without this hydroxyl group.

### Conclusion

**Volazocine** is a research chemical with a pharmacological profile that is not fully elucidated in the public domain. The available in vivo data suggests a mixed opioid agonist-antagonist character. This technical guide provides a foundation for researchers interested in further investigating the properties of **volazocine** by outlining its known characteristics and providing detailed protocols for its comprehensive in vitro pharmacological evaluation. Further studies are warranted to determine its binding affinities and functional activities at the  $\mu$ ,  $\delta$ , and  $\kappa$  opioid receptors to fully understand its mechanism of action and potential as a research tool or a lead compound for novel analgesic development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Design, synthesis, and structure-activity relationship of novel opioid kappa-agonists -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Volazocine Wikipedia [en.wikipedia.org]
- 4. Volazocine | C18H25N | CID 23619290 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacology of 8-amino-3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocine and related compounds PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Volazocine: A Technical Guide for the Research Professional]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092979#volazocine-as-a-research-chemical]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com